molecular formula C14H16N2O4S B11037772 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol

Cat. No.: B11037772
M. Wt: 308.35 g/mol
InChI Key: HFXSTGRAUBBDPP-UHFFFAOYSA-N
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Description

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol (CAS: 1246061-20-0) is a pyrazole derivative characterized by:

  • A hydroxyl group at position 5 of the pyrazole ring.
  • A 1,1-dioxidotetrahydrothiophen-3-yl substituent at position 1, introducing a sulfone group.
  • A 2-methoxyphenyl group at position 3, contributing aromatic and electron-donating properties.

Its molecular formula is C₁₄H₁₆N₂O₄S (MW: 308.35 g/mol) .

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-(2-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C14H16N2O4S/c1-20-13-5-3-2-4-11(13)12-8-14(17)16(15-12)10-6-7-21(18,19)9-10/h2-5,8,10,15H,6-7,9H2,1H3

InChI Key

HFXSTGRAUBBDPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)N(N2)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Incorporation of the Tetrahydrothiophene Dioxide Moiety: The tetrahydrothiophene dioxide moiety can be introduced through a cyclization reaction involving a suitable sulfur-containing precursor.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14_{14}H15_{15}N3_{3}O4_{4}S
  • Molecular Weight : 319.35 g/mol
  • CAS Number : 1232806-35-7

The structure of this compound features a tetrahydrothiophene ring, which contributes to its unique chemical properties and biological activities.

Antioxidant Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant activity. For instance, molecular docking studies have shown that certain pyrazole derivatives can effectively scavenge free radicals, thereby preventing oxidative stress-related damage in cells . The incorporation of the tetrahydrothiophene moiety may enhance these properties due to its electron-donating capabilities.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These findings suggest that it could serve as a therapeutic agent for inflammatory diseases.

Anticancer Activity

Recent investigations have focused on the anticancer properties of pyrazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, studies have demonstrated that modifications to the pyrazole structure can lead to increased cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Case Study 1: GIRK Channel Activation

A study explored the activation of G protein-gated inwardly rectifying potassium (GIRK) channels by a series of compounds derived from the tetrahydrothiophene scaffold. The findings indicated that certain derivatives, including those related to the compound discussed, exhibited nanomolar potency as GIRK channel activators, suggesting their potential use in treating neurological disorders .

Case Study 2: Synthesis and Characterization

Another research effort involved synthesizing new substituted pyrazolone-based hydrazone derivatives, including variations of the compound . The synthesized compounds were characterized using various spectroscopic techniques, revealing their structural integrity and confirming their potential biological activities .

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

Compound A : 3-(2-Methoxyphenyl)-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol (CAS: N/A)
  • Structure : Pyrimidin-2-yl group at position 1 instead of tetrahydrothiophene dioxide.
  • Properties : Melting point = 153 ± 1°C; higher aromaticity from pyrimidine may reduce solubility compared to the sulfone-containing target compound .
Compound B : 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS: 956935-40-3)
  • Structure : Carboxylic acid at position 3 and 4-methoxyphenyl at position 4.
  • Properties : The carboxylic acid group increases acidity and water solubility (logP likely lower than the target compound) .

Substituent Variations at Position 3

Compound C : 5-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one (CAS: 1567335-44-7)
  • Structure : Ketone at position 3 and 4-chlorophenyl at position 5.
  • Properties : The ketone group may enhance hydrogen-bonding capacity but reduce metabolic stability compared to the hydroxyl group in the target compound .
Compound D : 1-(3-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5(4H)-one (CAS: N/A)
  • Structure : Fluoropyridinyl at position 1 and ketone at position 5.

Functional Group Modifications

Compound E : 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS: 122431-37-2)
  • Structure : Trifluoromethyl and methyl groups at positions 3 and 1, respectively.
  • Properties : The CF₃ group enhances lipophilicity (logP = 1.82) and metabolic resistance, contrasting with the polar sulfone in the target compound .

Data Table: Key Properties of Target Compound and Analogs

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents Melting Point (°C) Notable Properties
Target Compound 1246061-20-0 C₁₄H₁₆N₂O₄S 308.35 1: Tetrahydrothiophene dioxide; 3: 2-MeO-Ph N/A High polarity from sulfone
Compound A N/A C₁₄H₁₂N₄O₂ 268.27 1: Pyrimidin-2-yl; 3: 2-MeO-Ph 153 ± 1 Aromatic, lower solubility
Compound B 956935-40-3 C₁₆H₁₆N₂O₅S 348.37 1: Tetrahydrothiophene dioxide; 3: COOH N/A Acidic, water-soluble
Compound C 1567335-44-7 C₁₆H₁₃ClN₂O₂ 300.74 1: 2-MeO-Ph; 3: Ketone; 5: 4-Cl-Ph N/A Ketone enhances H-bonding
Compound E 122431-37-2 C₅H₅F₃N₂O 166.10 1: Methyl; 3: CF₃ N/A Lipophilic, metabolic stability

Research Findings and Implications

Pharmacological Potential

  • The sulfone group in the target compound may improve binding to polar enzyme pockets, analogous to sulfonamide drugs.
  • Compound A’s PD-1/PD-L1 inhibitory activity (IC₅₀ ~ 1 µM) highlights the therapeutic relevance of pyrazol-5-ol derivatives.

Physicochemical Properties

    Biological Activity

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol, also known by its CAS number 1246061-19-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of the compound is C14H16N2O4SC_{14}H_{16}N_{2}O_{4}S with a molecular weight of 308.35 g/mol. The structural features include a tetrahydrothiophene moiety and a methoxyphenyl group, which are critical for its biological activity.

    PropertyValue
    CAS Number1246061-19-7
    Molecular FormulaC14H16N2O4S
    Molecular Weight308.35 g/mol

    Synthesis

    The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrazole ring followed by the introduction of the tetrahydrothiophene and methoxyphenyl groups. Specific synthetic routes have been optimized for yield and purity, employing reagents such as hydrogen peroxide for oxidation and various halogenated compounds for substitution reactions.

    Antiproliferative Effects

    Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, in vitro tests showed that derivatives of pyrazole compounds can inhibit cell proliferation in K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines with low micromolar GI50 values .

    CompoundCell LineGI50 (µM)
    Example Compound AK5626.5
    Example Compound BMV4-115.0
    Example Compound CMCF-73.5

    The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis and modulation of key signaling pathways related to cell survival and proliferation. For instance, compounds have been shown to activate caspase pathways and induce poly(ADP-ribose) polymerase (PARP) cleavage, leading to programmed cell death .

    Antimicrobial Activity

    In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some derivatives have demonstrated weak antibacterial effects, indicating potential applications in treating infections .

    Study on GIRK Channel Activation

    A study focused on a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers revealed that certain derivatives act as potent activators of G protein-gated inwardly rectifying potassium (GIRK) channels. This activation has implications for cardiovascular health and neurological function .

    Evaluation Against Endothelin Receptors

    Another significant study evaluated the compound's activity as an endothelin receptor antagonist. In vitro assays demonstrated that certain derivatives exhibited comparable efficacy to established drugs like bosentan at specific concentrations, highlighting their potential in treating conditions associated with endothelin overactivity .

    Q & A

    Basic: What are the common synthetic strategies for preparing pyrazole derivatives with sulfone and aryl substituents?

    Pyrazole derivatives with sulfone and aryl groups are typically synthesized via cyclocondensation or multi-step functionalization. Key approaches include:

    • Cyclocondensation : Reacting hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol, as demonstrated in triazole-pyrazole hybrid syntheses (e.g., 96% yield achieved via ethanol reflux and sodium acetate catalysis) .
    • Post-functionalization : Introducing sulfone groups via oxidation of thiophene precursors or coupling reactions. For example, triazenylpyrazole precursors (e.g., 1-benzyl-5-methyl-1H-pyrazol-3-yl derivatives) are used to anchor substituents .
    • Cross-coupling : Palladium-catalyzed reactions to attach aryl groups, such as the 2-methoxyphenyl moiety, to the pyrazole core .

    Advanced: How can reaction conditions be optimized to enhance regioselectivity in the synthesis of this compound?

    Regioselectivity challenges arise from the pyrazole ring’s two reactive positions (N1 and N2). Methodological optimizations include:

    • Solvent and temperature control : Ethanol reflux (100°C, 2 hours) promotes selective cyclization, as seen in triazole-pyrazole hybrids .
    • Catalytic additives : Sodium acetate buffers reaction pH, favoring kinetically controlled pathways and reducing side products .
    • Precursor design : Using sterically hindered precursors (e.g., 1-(2-bromoethyl)pyrazole derivatives) to direct substituent placement .

    Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

    • X-ray crystallography : Resolves tautomeric forms and confirms substituent orientation. For example, CSD database comparisons validate hybrid triazole-pyrazole structures .
    • NMR spectroscopy : 1H/13C NMR identifies regiochemistry (e.g., distinguishing N1 vs. N2 substitution) and hydrogen bonding in the pyrazol-5-ol moiety .
    • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, critical for sulfone-containing derivatives .

    Advanced: How can discrepancies in NMR data between theoretical predictions and experimental results be resolved?

    Discrepancies often arise from solvent-dependent tautomerism or dynamic exchange. Strategies include:

    • Variable-temperature NMR : Detects slow-exchange tautomers (e.g., enol-keto equilibria in pyrazol-5-ol) .
    • DFT calculations : Compare computed chemical shifts (GIAO method) with experimental data to assign structures .
    • Deuterated solvent screening : Polar solvents (DMSO-d6) stabilize specific tautomers, simplifying spectral interpretation .

    Basic: What are the key stability considerations for handling and storing this compound?

    • Light and moisture sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent sulfone oxidation or hydrolysis .
    • Thermal stability : Avoid temperatures >100°C, as decomposition products (e.g., CO, NOx) are reported for similar pyrazoles .
    • Incompatibilities : Separate from strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

    Advanced: What methodologies are recommended for analyzing potential tautomeric forms of the pyrazol-5-ol moiety?

    • Crystallographic snapshots : X-ray structures (e.g., Z-configuration in triazole-pyrazole hybrids) fix tautomeric states .
    • Solvent-dependent UV/Vis : Monitor absorbance shifts in aprotic (acetonitrile) vs. protic (ethanol) solvents to track tautomer ratios .
    • Solid-state NMR : Detects tautomeric preferences in crystalline vs. amorphous forms .

    Basic: What are the documented approaches for introducing the 1,1-dioxidotetrahydrothiophen-3-yl group?

    • Thiophene oxidation : Treat tetrahydrothiophene derivatives with H2O2 or Oxone® to form sulfones .
    • Direct coupling : Use Mitsunobu or Ullmann reactions to attach pre-oxidized sulfone moieties to the pyrazole core .

    Advanced: How can computational tools predict this compound’s reactivity in nucleophilic environments?

    • Frontier molecular orbital (FMO) analysis : Identify electrophilic centers (e.g., C5 of pyrazole) using HOMO-LUMO gaps .
    • MD simulations : Model solvation effects (e.g., water vs. DMF) on sulfone group reactivity .
    • Docking studies : Predict binding interactions if the compound targets enzymes (e.g., kinase inhibition assays) .

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